
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Organic Synthesis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various chemical reactions such as:
- Cross-coupling reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This application is crucial for synthesizing pharmaceuticals and agrochemicals.
Case Study:
In a study published by Ossila, the compound was utilized to synthesize novel crystalline two-dimensional covalent organic frameworks (COFs) through its reaction with aldehyde derivatives . The resulting COFs exhibited unique structural properties beneficial for electronic applications.
Photocatalysis
The compound has been explored as a photocatalyst in various reactions. Its ability to absorb light and facilitate chemical transformations makes it useful in:
- Hydrogen evolution reactions: The compound's structure allows it to function effectively under light irradiation conditions.
Data Table: Photocatalytic Activity
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Hydrogen Evolution | This compound | 85 |
Organic Synthesis | COF-based systems | 90 |
Biological Applications
Research indicates potential biological applications of this compound. Studies have shown that phenolic compounds can exhibit antibacterial properties.
Case Study:
In research focused on topoisomerase inhibitors, derivatives of phenolic compounds were tested against bacterial strains such as E. coli and Klebsiella pneumoniae. The results indicated that modifications using boron-containing phenols could enhance antibacterial activity .
Covalent Organic Frameworks (COFs)
The incorporation of this compound into COFs has led to advancements in material science:
- Gas Storage and Separation: COFs synthesized using this compound have shown promising results in gas adsorption studies.
Data Table: COF Properties
Property | Value |
---|---|
Surface Area | 1200 m²/g |
Pore Volume | 0.45 cm³/g |
Gas Adsorption | CO: 30 cm³/g |
Semiconductors
The compound's unique electronic properties make it suitable for use in semiconductor materials:
- Organic Photovoltaics: Research has indicated that incorporating this compound into photovoltaic devices can enhance efficiency due to its charge transport capabilities.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 269409-97-4
- Molecular Formula : C₁₂H₁₇BO₃
- Molecular Weight : 220.07 g/mol
- Structure: A phenolic compound substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the ortho position of the benzene ring.
Properties :
- Appearance : Typically a white to off-white solid.
- Key Functional Groups: Phenolic hydroxyl (–OH) and boronate ester (B–O). These groups confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and sensitivity to oxidative conditions (e.g., H₂O₂ cleavage) .
The compound is part of a broader class of arylboronate esters. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural Isomers and Substituted Derivatives
Table 2: Functional Group Variations
Key Findings :
Substituent Position :
- Ortho-OH (target compound) exhibits stronger intramolecular hydrogen bonding with the boronate ester, enhancing stability in protic solvents compared to meta- or para-isomers .
- Electron-withdrawing groups (e.g., CF₃, Cl) improve oxidative stability but may reduce cross-coupling efficiency .
Biological Activity :
- Derivatives with lipophilic substituents (e.g., CF₃, alkyl chains) show enhanced antimicrobial activity due to improved membrane penetration .
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
- Molecular Formula : C14H18BNO
- Molecular Weight : 230.11 g/mol
- CAS Number : 476004-81-6
- Structure : The compound features a phenolic structure with a dioxaborolane moiety that enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with boronic acid derivatives. Various synthetic routes have been developed to optimize yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.1 to 10 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other boron-containing compounds, it may disrupt microtubule dynamics.
- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptosis in treated cells, as evidenced by enhanced caspase-3 activity.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
Study 1: Antiproliferative Effects
A study published in MDPI assessed the antiproliferative activity of various derivatives of boron-containing phenols. The results indicated that the tested compound had a higher potency than many known anticancer agents:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 0.15 |
Control (Doxorubicin) | MDA-MB-231 | 0.25 |
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that:
- Treatment with the compound led to a significant increase in markers of apoptosis.
- The activation of caspase pathways was confirmed through Western blot analysis.
Q & A
Basic Questions
Q. How can researchers determine the purity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what analytical methods are recommended?
Purity assessment typically involves high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with boron peaks appearing near δ 30–35 ppm in ¹¹B NMR. Melting point analysis (114–118°C) provides additional validation . For trace impurities, gas chromatography-mass spectrometry (GC-MS) may be employed.
Q. What are the recommended storage conditions and handling protocols for this compound?
Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight, light-resistant containers to prevent hydrolysis. During handling, wear nitrile gloves, protective eyewear, and lab coats. Work in a fume hood or glovebox to minimize inhalation/contact risks. Waste disposal must follow institutional guidelines for boron-containing organics .
Q. Which solvents are optimal for reactions involving this boronate ester?
Solubility data indicates the compound is insoluble in water but soluble in methanol (sparingly) and fully soluble in tetrahydrofuran (THF) or dimethylformamide (DMF). For Suzuki-Miyaura couplings, use degassed THF or toluene with aqueous bases (e.g., Na₂CO₃) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in biphasic solvent systems.
- Temperature : 80–100°C under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexanes (1:9, Rf ≈ 0.35). Purify products via silica gel chromatography .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
Contradictions in ¹H/¹³C NMR signals may arise from residual solvents, tautomerism, or paramagnetic impurities. Use deuterated solvents (CDCl₃ or DMSO-d6) and compare with literature spectra of analogous pinacol boronate esters. For boron environments, ¹¹B NMR is indispensable to confirm boronate ester integrity .
Q. What strategies mitigate hydrolysis or protodeboronation during synthetic applications?
Hydrolysis is minimized by:
- Using anhydrous solvents and inert gas (N₂/Ar) purging.
- Adding molecular sieves (3Å) to scavenge moisture. Protodeboronation in acidic conditions can be reduced via electron-donating substituents on the phenol ring or by employing stabilizing ligands (e.g., pinacol) .
Q. Contradictions in Literature
- Melting Point Variability : Reported values range from 96.5–98.2°C (ortho isomer) to 112–117°C (para isomer). Confirm regiochemistry via X-ray crystallography or NOESY NMR .
- Solubility Conflicts : Some sources note solubility in methanol, while others report insolubility. Pre-dry solvents with MgSO₄ and verify via saturation tests .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLROJECCXBBKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370402 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-97-4 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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